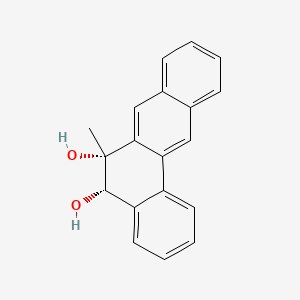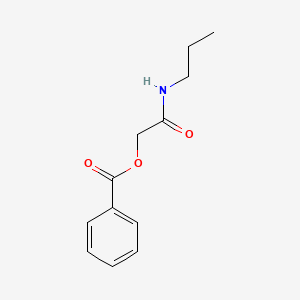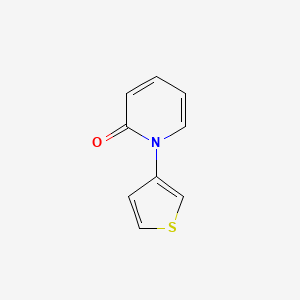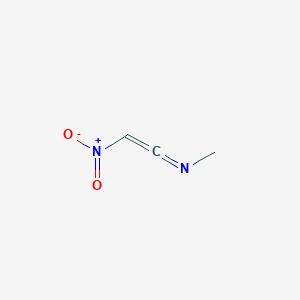![molecular formula C18H38O9 B14343661 10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane CAS No. 105743-33-7](/img/structure/B14343661.png)
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane is a complex organic compound known for its unique structure and properties. It is characterized by multiple ether linkages, making it a polyether compound. This compound is often used in various scientific and industrial applications due to its chemical stability and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane typically involves the stepwise addition of ethylene oxide to a methoxyethanol precursor. The reaction is usually carried out under controlled conditions, with the presence of a catalyst such as potassium hydroxide to facilitate the addition reactions. The process involves multiple stages of ethoxylation, where ethylene oxide is added to the growing chain, resulting in the formation of the desired polyether compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors ensures consistent product quality and high yield. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials or by-products.
化学反应分析
Types of Reactions
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols or ethers.
Substitution: Formation of substituted ethers or other derivatives.
科学研究应用
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis and polymer chemistry.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
作用机制
The mechanism of action of 10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane is primarily based on its ability to interact with other molecules through hydrogen bonding and van der Waals forces. Its polyether structure allows it to form stable complexes with various substrates, enhancing their solubility and stability. The compound can also act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
相似化合物的比较
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A simpler polyether with fewer ether linkages.
Triethylene glycol monomethyl ether: Another polyether with similar properties but a shorter chain length.
Polyethylene glycol (PEG): A widely used polyether with varying chain lengths and applications.
Uniqueness
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane stands out due to its longer chain length and higher number of ether linkages, which confer enhanced solubility and stability properties. Its unique structure makes it particularly useful in applications requiring high chemical stability and the ability to form stable complexes with other molecules.
属性
CAS 编号 |
105743-33-7 |
|---|---|
分子式 |
C18H38O9 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
1,2,3-tris[2-(2-methoxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C18H38O9/c1-19-4-7-22-10-12-25-16-18(27-15-14-24-9-6-21-3)17-26-13-11-23-8-5-20-2/h18H,4-17H2,1-3H3 |
InChI 键 |
FEPZLEYEVXBFCX-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCC(COCCOCCOC)OCCOCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)


![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)
![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)


![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)
![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)
